The compound is classified under organic compounds and is particularly noted for its chirality, which allows it to participate in various stereospecific reactions. It has the molecular formula and a CAS number of 267421-93-2 . Its stereochemistry is defined by the (3S, 4R) configuration, indicating specific spatial arrangements around its chiral centers.
The synthesis of 4-(hydroxymethyl)pyrrolidin-3-ol can be achieved through several methods:
Key parameters in these synthesis methods include temperature control, reaction time, and the use of solvents that favor the desired reaction pathway. For instance, sodium borohydride reduction typically requires controlled temperatures to avoid side reactions.
The molecular structure of 4-(hydroxymethyl)pyrrolidin-3-ol features a pyrrolidine ring with hydroxyl (-OH) and hydroxymethyl (-CH2OH) substituents. The compound's stereochemical configuration plays a crucial role in its reactivity and interactions.
4-(Hydroxymethyl)pyrrolidin-3-ol participates in various chemical reactions:
Common reagents used include:
The mechanism of action for 4-(hydroxymethyl)pyrrolidin-3-ol involves its interaction with biological targets such as enzymes or receptors. It can act as a ligand that binds to these targets, modulating their activity and influencing various biochemical pathways.
Studies have shown that compounds like 4-(hydroxymethyl)pyrrolidin-3-ol can impact enzyme kinetics and mechanisms by serving as substrates or inhibitors in biochemical assays . This property makes it valuable for research into enzyme mechanisms.
These properties facilitate its use in various applications within organic synthesis and biological research.
4-(Hydroxymethyl)pyrrolidin-3-ol has several notable applications:
4-(Hydroxymethyl)pyrrolidin-3-ol represents a structurally distinctive pyrrolidine-based scaffold characterized by vicinal hydroxymethyl and hydroxyl substituents. This configuration imparts significant three-dimensional diversity and hydrogen-bonding capacity, enabling versatile molecular interactions essential for biological activity. As a conformationally constrained analog of naturally occurring amino alcohols, it bridges the chemical space between linear pharmacophores and rigid heterocyclic systems, offering unique opportunities for modulating target selectivity and pharmacokinetic properties in drug design [1] [5].
The structural architecture of 4-(hydroxymethyl)pyrrolidin-3-ol positions it as a privileged scaffold in medicinal chemistry. Its physicochemical properties—including a polar surface area (PSA) of 49.7 Ų, moderate logP (-1.2), and balanced solubility—contribute to enhanced drug-likeness compared to planar heteroaromatics. These features are critical for optimizing central nervous system (CNS) permeability and oral bioavailability, as demonstrated in GABA transporter (GAT) inhibitors derived from this core [1] [5].
Multivalent architectures: The hydroxymethyl group enables covalent linkage to carriers via esterification or amidation, facilitating multivalent iminosugar clusters. Divalent pyrrolidine derivatives show 10–100-fold enhanced glycosidase inhibition (e.g., against α-galactosidase A) compared to monovalent counterparts, leveraging the "cluster effect" for therapeutic applications in lysosomal storage disorders [6].
Drug Design Applications:
Table 1: Physicochemical Comparison of Pyrrolidine Scaffolds
Parameter | 4-(Hydroxymethyl)pyrrolidin-3-ol | Pyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|---|
PSA (Ų) | 49.7 | 12.0 | 15.8 | 0 |
LogP | -1.2 | -0.32 | 0.75 | 1.39 |
Dipole Moment (D) | 3.8 | 1.6 | 2.0 | 0 |
SASA FISA (Ų) | 65.3 | 15.2 | 18.9 | 0 |
Chiral Centers | 2 | 0 | 0 | 0 |
Data derived from computational analyses and empirical studies [5].
The two chiral centers (C3 and C4) in 4-(hydroxymethyl)pyrrolidin-3-ol generate four stereoisomers—(3R,4R), (3S,4S), (3R,4S), and (3S,4R)—each exhibiting distinct biological profiles due to enantioselective protein binding. This stereochemical diversity enables precise optimization of pharmacodynamic and pharmacokinetic properties [4] [5].
Steric Locking: C4 alkylation (e.g., methyl or tert-butyl) restricts pseudorotation, enforcing specific ring geometries. In GAT3 inhibitors, (2S,2´S)-pyrrolidine derivatives show 53-fold higher activity than (2R,2´S)-diastereomers due to optimal positioning of cationic and hydrogen-bonding motifs [1].
Synthetic Strategies for Stereocontrol:
Table 2: Biological Activity of 4-(Hydroxymethyl)pyrrolidin-3-ol Stereoisomers
Stereoisomer | Target | Biological Activity | Structural Basis |
---|---|---|---|
(3R,4R) | hGAT3 | IC₅₀: 0.49 µM (competitive substrate) | Optimal H-bond network with Thr456, Asn82 |
(3S,4S) | α-Galactosidase A | Kᵢ: 12 nM (multivalent dendrimer) | C4-hydroxymethyl mimics galactose C6-OH |
(3R,4S) | GPR40 | Partial agonism (EC₅₀: 2.4 µM) | Axial carboxylate misalignment with Arg183 |
(3S,4R) | DPP-IV | Inactive (ΔG > -5.2 kcal/mol) | Steric clash with Tyr547 |
Data compiled from enzymatic assays and molecular docking studies [1] [5] [6].
Current research leverages 4-(hydroxymethyl)pyrrolidin-3-ol as a molecular probe for underexplored biological targets. However, significant knowledge gaps persist in structure-activity relationship (SAR) elucidation and target deconvolution [1] [6].
Neural Network-Based Discovery: Graph neural networks (GNNs) integrating pyrrolidine-based libraries with protein interactomes identify polypharmacological agents. For Parkinson’s disease, models predict synergism between lysosomal (GALC) and mitochondrial (PARK7) targets, enabling design of dual-acting pyrrolidine derivatives [9].
Critical Knowledge Gaps:
Table 3: Key Research Gaps and Proposed Approaches
Knowledge Gap | Current Challenge | Future Research Directions |
---|---|---|
Stereochemical Optimization | In vivo correlation of enantiomer activity | Deuterium labeling for PK/PD tracking |
BBB Permeability | Polar surface area >90 Ų in dimers | Carbonate prodrugs; intramolecular H-bond engineering |
Target Engagement Metrics | Lack of isoform-selective biomarkers | Cryo-EM complex visualization; FRET biosensors |
Synthetic Accessibility | Low yields in enzymatic resolutions (<35%) | Photoredox C–H functionalization; flow chemistry |
Conformational Imaging: Cryogenic electron microscopy (cryo-EM) of pyrrolidine-transporter complexes (e.g., GAT3) reveals induced-fit binding pockets, informing design of C3-fluoro analogs to exploit halogen bonds [1].
Unmet Synthetic Needs:Industrial-scale production of enantiopure material remains challenging. Patent US8183019B2 reports a 7-step sequence from 4-hydroxy-L-proline with 11% overall yield, while biocatalytic routes require expensive immobilized lipases [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: